

Spectroscopic Profile of 2-Methylnon-1-en-8-yne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylnon-1-EN-8-yne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Methylnon-1-en-8-yne**, a molecule with potential applications in synthetic chemistry. Due to the absence of readily available experimental data in public databases, this document presents predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established principles of spectroscopy. Detailed, generalized experimental protocols for acquiring such data are also included, alongside a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Methylnon-1-en-8-yne**. These predictions are based on the compound's structure, which features a terminal alkene, a terminal alkyne, and a methyl-substituted double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Frequency: 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.72	s	2H	=CH ₂ (vinyl)
~2.20	t	2H	-CH ₂ -C \equiv CH (propargylic)
~2.05	t	2H	=C(CH ₃)-CH ₂ - (allylic)
~1.95	t	1H	\equiv C-H (alkynyl)
~1.75	s	3H	-CH ₃ (vinylic)
~1.50	m	4H	-CH ₂ -CH ₂ -CH ₂ -

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppm	Assignment
~145.2	C=CH ₂
~110.1	=CH ₂
~84.0	C \equiv CH
~68.5	\equiv CH
~36.8	=C(CH ₃)-CH ₂ -
~28.7	-CH ₂ -CH ₂ -CH ₂ -
~28.3	-CH ₂ -CH ₂ -C \equiv
~22.4	-CH ₃
~18.3	-CH ₂ -CH ₂ -C \equiv

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3310	Strong, Sharp	≡C-H Stretch (Terminal Alkyne)
~3080	Medium	=C-H Stretch (Alkene)
2960-2850	Strong	C-H Stretch (Alkane)
~2120	Medium, Sharp	C≡C Stretch (Terminal Alkyne)
~1650	Medium	C=C Stretch (Alkene)
~890	Strong	=C-H Bend (Out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization: Electron Ionization - EI)

m/z	Predicted Relative Intensity	Assignment
136	Moderate	[M] ⁺ (Molecular Ion)
121	High	[M-CH ₃] ⁺
93	High	[M-C ₃ H ₇] ⁺ (Loss of propyl radical)
79	Moderate	[C ₆ H ₇] ⁺
67	Moderate	[C ₅ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **2-Methylnon-1-en-8-yne**.

NMR Spectroscopy

A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , ~0.6 mL) and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) spectrometer. For ^1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

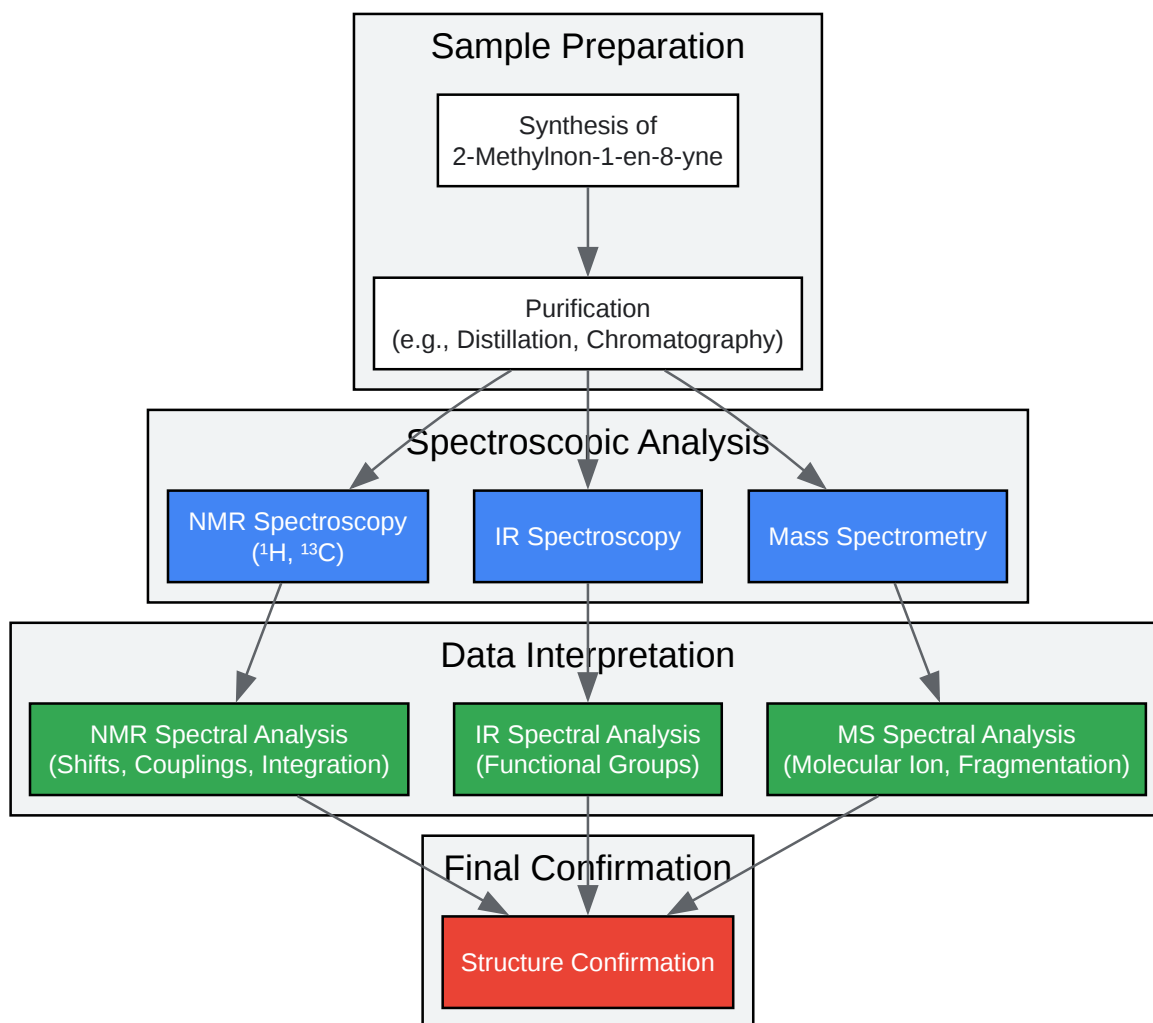
An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used. A small drop of the neat liquid sample is applied directly to the ATR crystal. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$. An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum with a resolution of 4 cm^{-1} .

Mass Spectrometry

For a volatile liquid, a sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). In a typical GC-MS setup, a dilute solution of the sample in a volatile solvent is injected. For electron ionization (EI), an electron beam energy of 70 eV is standard. The mass analyzer is set to scan a relevant mass-to-charge (m/z) range, for instance, 35-400 amu.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of **2-Methylnon-1-en-8-yne**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylnon-1-en-8-yne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15442095#2-methylnon-1-en-8-yne-spectroscopic-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b15442095#2-methylnon-1-en-8-yne-spectroscopic-data-nmr-ir-mass-spec)

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com